molecular formula C12H24N2O2 B15221050 tert-Butyl (S)-((1-methylpiperidin-3-yl)methyl)carbamate

tert-Butyl (S)-((1-methylpiperidin-3-yl)methyl)carbamate

Cat. No.: B15221050
M. Wt: 228.33 g/mol
InChI Key: HMZKADDHLUKDQN-JTQLQIEISA-N
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Description

tert-Butyl (S)-((1-methylpiperidin-3-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-((1-methylpiperidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with (S)-1-methylpiperidin-3-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

tert-Butyl (S)-((1-methylpiperidin-3-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-((1-methylpiperidin-3-yl)methyl)carbamate involves its role as a protecting group. When used in peptide synthesis, it protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This process involves the formation of a tert-butyl cation, which is stabilized by the surrounding molecular structure .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness

tert-Butyl (S)-((1-methylpiperidin-3-yl)methyl)carbamate is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly useful in the synthesis of chiral molecules and peptides, where stereochemistry is crucial .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[[(3S)-1-methylpiperidin-3-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-8-10-6-5-7-14(4)9-10/h10H,5-9H2,1-4H3,(H,13,15)/t10-/m0/s1

InChI Key

HMZKADDHLUKDQN-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCN(C1)C

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C

Origin of Product

United States

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